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molecular formula C11H12N2O B077849 4-Morpholinobenzonitrile CAS No. 10282-31-2

4-Morpholinobenzonitrile

Cat. No. B077849
M. Wt: 188.23 g/mol
InChI Key: ZSCUWVQXQDCSRV-UHFFFAOYSA-N
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Patent
US06710057B2

Procedure details

A solution of 4-(4-morpholinyl)benzonitrile (930 mg, 5.00 mmol) in 1:1 dioxane:water (20 mL) was treated with potassium hydroxide (1.12 g, 20 mmol). The mixture was heated at reflux for 96 h, concentrated, and the residue was dissolved in water. Upon acidification (pH ˜2-3), a white precipitate resulted which was collected by filtration yielding 1.21 g (99%) of the title compound.
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:14]=[CH:13][C:10]([C:11]#N)=[CH:9][CH:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.O1CCOCC1.[OH-:21].[K+].[OH2:23]>>[N:1]1([C:7]2[CH:14]=[CH:13][C:10]([C:11]([OH:23])=[O:21])=[CH:9][CH:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
930 mg
Type
reactant
Smiles
N1(CCOCC1)C1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1.12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 96 h
Duration
96 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
CUSTOM
Type
CUSTOM
Details
Upon acidification (pH ˜2-3), a white precipitate resulted which
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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